Benzo[g]quinoxalin-2(1h)-one
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Overview
Description
Benzo[g]quinoxalin-2(1H)-one, also known as 3-benzoylquinoxalin-2-one, belongs to the quinoxalinone family. It features a fused benzene and quinoxaline ring system, making it an intriguing heterocyclic compound. Its chemical structure is as follows:
This compound
Preparation Methods
Synthetic Routes::
Visible-light Induced Phosphonation:
Electrochemical Decarboxylative Alkylation:
- Information on large-scale industrial production methods is limited, but research advancements may lead to more efficient processes.
Chemical Reactions Analysis
Benzo[g]quinoxalin-2(1H)-one undergoes various reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions yield diverse products.
Substitution: Substituents can be introduced at various positions.
Common Reagents and Conditions: These depend on the specific reaction type.
Scientific Research Applications
Medicine: Benzo[g]quinoxalin-2(1H)-one derivatives exhibit biological activities, making them potential drug candidates.
Chemistry: They serve as building blocks for designing novel heterocyclic compounds.
Industry: Applications in materials science, catalysis, and organic electronics are being explored.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C12H8N2O |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1H-benzo[g]quinoxalin-2-one |
InChI |
InChI=1S/C12H8N2O/c15-12-7-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-7H,(H,14,15) |
InChI Key |
LYSSXWHDEUZXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C=N3 |
Origin of Product |
United States |
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